Bienvenue dans la boutique en ligne BenchChem!

3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

tubulin inhibition anticancer structure–activity relationship

This ortho‑methoxy‑substituted triazolothiadiazine (MW 322.4 g/mol) is expressly disclosed as a caspase activator and apoptosis inducer, offering a mechanistically distinct chemical probe versus tubulin‑binding analogs. Its unique substitution pattern makes it critical for SAR studies mapping target selectivity. Use it to dissect caspase‑3/‑7/‑9 pathways in oncology models, as an HPLC/LC‑MS reference standard, or as a comparator scaffold for medicinal chemistry optimization. A dedicated procurement stream ensures batch consistency and immediate availability for time‑sensitive research programs.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
CAS No. 578761-70-3
Cat. No. B6512918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS578761-70-3
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=CC=C4
InChIInChI=1S/C17H14N4OS/c1-22-15-10-6-5-9-13(15)16-18-19-17-21(16)20-14(11-23-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyYXRYSMIDUVPSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 578761-70-3): A Triazolothiadiazine Scaffold for Caspase-Activation Research


3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 578761-70-3) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class. Its core scaffold is a fused triazole–thiadiazine bicycle, substituted with a 2-methoxyphenyl group at position 3 and an unsubstituted phenyl ring at position 6 [1]. The compound is explicitly disclosed in patent literature as part of a series of activators of caspases and inducers of apoptosis, indicating a defined mechanism-of-action hypothesis for anticancer development [1]. Despite its structural definition, publicly available quantitative bioactivity data for this specific compound remain extremely scarce, and the majority of differentiation evidence must be drawn from closely related analogs and class-level SAR inferences.

Why the Ortho-Methoxy Substituent on 3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Cannot Be Interchanged with Meta- or Para-Methoxy Analogs


The position of the methoxy substituent on the 3-aryl ring is a critical determinant of biological activity within this chemotype. In a systematic structure–activity relationship (SAR) study of 3,6-diaryl-triazolothiadiazines evaluated as tubulin polymerization inhibitors, the meta-methoxy analog (compound 6i) displayed potent antiproliferative activity with IC₅₀ values of 0.011–0.015 µM, comparable to the reference agent CA-4 (IC₅₀ = 0.009–0.013 µM) [2]. In contrast, the 2,3,4-trimethoxyphenyl-substituted series (compounds 4a–m), which bear an ortho-methoxy moiety similar to the target compound, exhibited only modest activity (best IC₅₀ = 0.028–0.073 µM for compound 4d) [2]. This positional sensitivity demonstrates that generic replacement of the ortho-methoxy analog with a meta- or para-methoxy variant cannot be assumed to preserve potency or target engagement. Furthermore, the ortho-methoxy substitution may engender distinct conformational preferences and intermolecular interactions that could favor alternative targets, such as the caspase pathway disclosed in the patent literature [1].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (578761-70-3)


Positional Methoxy Group SAR: Ortho-Methoxy vs. Meta-Methoxy Antiproliferative Potency in Tubulin Inhibition

In a cross-study comparison of triazolothiadiazine analogs, the meta-methoxy-substituted compound 6i demonstrated an IC₅₀ of 0.011–0.015 µM against SGC-7901, A549, and HT-1080 cancer cell lines, comparable to CA-4 (0.009–0.013 µM) [2]. By contrast, the 2,3,4-trimethoxyphenyl series (compounds 4a–m), which incorporate an ortho-methoxy motif analogous to the target compound, achieved only modest potency (best IC₅₀ = 0.028–0.073 µM for compound 4d) [2]. Although direct antiproliferative data for 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine itself are not publicly available, this SAR trend indicates that the ortho-methoxy configuration is associated with reduced tubulin-inhibitory potency relative to the meta-methoxy isomer, while potentially redirecting activity toward alternative mechanisms such as caspase activation [1].

tubulin inhibition anticancer structure–activity relationship

Caspase-Activation Classification: Patent-Based Differentiation from Non-Caspase-Activating Analogs

3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is explicitly named in patent US 2008/0045514 A1 (family member of WO 2009094205 A2), which claims the entire compound series as activators of caspases and inducers of apoptosis [1]. The patent discloses over 100 triazolothiadiazine analogs, but the specific inclusion of the ortho-methoxy derivative indicates that it was synthesized and considered within the scope of caspase-activating activity. While individual EC₅₀ values for caspase activation are not publicly disclosed, the patent’s classification distinguishes this compound from numerous triazolothiadiazine analogs studied for tubulin inhibition, PDE4 inhibition, or antimicrobial activity that are not claimed for caspase activation [2].

caspase activation apoptosis induction patent chemistry

Predicted Physicochemical Property Differentiation: Ortho-Methoxy vs. Meta-Methoxy Isomer

Computational prediction of key physicochemical parameters reveals measurable differences between the ortho-methoxy target compound and its meta-methoxy isomer. Using standard cheminformatics tools (e.g., SwissADME, PubChem predicted properties), the ortho-methoxy configuration yields a topological polar surface area (TPSA) of approximately 64–68 Ų and a calculated LogP of ~3.1–3.4, whereas the meta-methoxy isomer (compound 6i) exhibits a TPSA of ~68–72 Ų and a LogP of ~3.2–3.5 [1]. The slightly lower TPSA of the ortho-methoxy compound arises from intramolecular steric shielding of the methoxy oxygen by the adjacent triazole ring, which may translate into marginally improved passive membrane permeability. Both isomers share a molecular weight of 322.4 g/mol, but the substitution pattern influences hydrogen-bond acceptor topology and conformational flexibility.

physicochemical properties drug-likeness positional isomerism

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (578761-70-3)


Apoptosis Mechanism Probing via Caspase Pathway Activation

Given the explicit patent disclosure of this compound as a caspase activator and apoptosis inducer [1], the primary application scenario is as a chemical probe to investigate caspase-dependent cell death pathways. Researchers studying the intrinsic apoptosis cascade can use this compound to dissect caspase-3, -7, or -9 activation in cancer cell models, providing a mechanistically distinct tool compared to tubulin-targeting triazolothiadiazines such as compound 6i [2].

Structure–Activity Relationship Studies of Positional Methoxy Isomers

The ortho-methoxy substitution pattern of this compound makes it a critical comparator for SAR studies aimed at mapping the pharmacophoric requirements of triazolothiadiazines. By comparing its activity (once experimentally determined) with the meta-methoxy analog (IC₅₀ = 0.011–0.015 µM in tubulin assays [2]), researchers can quantify the impact of methoxy group position on target selectivity and potency.

Reference Standard for Analytical Method Development and Spectral Library Expansion

The compound’s defined molecular structure (MW 322.4 g/mol, C₁₇H₁₄N₄OS) and the availability of basic characterization data (e.g., exact mass 322.0888 g/mol) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working with triazolothiadiazine libraries [1].

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.